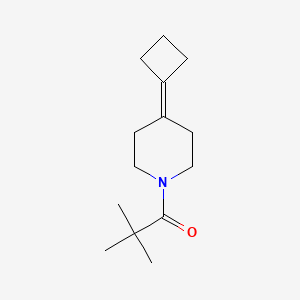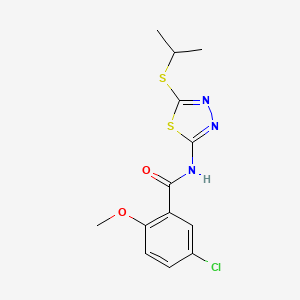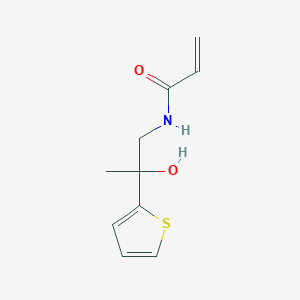
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-CBPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, 4-CBPVP has also gained attention from researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has also been used to study the effects of stimulants on behavior, cognition, and memory.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is similar to other stimulants such as cocaine and amphetamines. It works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their concentration in the brain. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
The use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems and dehydration. Long-term use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one has been associated with neurological and psychiatric problems such as anxiety, depression, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is its ability to mimic the effects of other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs without the ethical and legal issues associated with their use. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in lab experiments is limited by its potential toxicity and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one but with fewer side effects. Another area of research is the study of the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one on the brain and behavior. Additionally, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one in the treatment of neurological and psychiatric disorders such as depression and addiction is an area of potential future research.
Conclusion:
In conclusion, 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic cathinone that has gained attention from researchers due to its potential applications in scientific research. It has been used to study the effects of stimulants on the central nervous system, behavior, cognition, and memory. However, the use of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is limited by its potential toxicity and the lack of data on its long-term effects. There are several future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one, including the development of new drugs and the study of its long-term effects on the brain and behavior.
Métodos De Síntesis
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one involves the reaction of piperidine and cyclobutanone with 2,2-dimethylpropanal in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one is relatively simple and can be achieved using standard laboratory equipment and reagents.
Propiedades
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)13(16)15-9-7-12(8-10-15)11-5-4-6-11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFQYGKHQKCGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(=C2CCC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2,2-dimethylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
![m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399463.png)
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)


![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
